Potassium 2-ethoxy-4-nitrophenolate
Description
Contextual Significance in Aromatic Chemistry
Aromatic compounds, characterized by their stable ring structures, form the backbone of a vast array of synthetic and natural chemicals. atamankimya.com The introduction of various functional groups onto the aromatic ring dramatically alters their physical and chemical properties. In Potassium 2-ethoxy-4-nitrophenolate, the phenolate (B1203915) group (O⁻K⁺) acts as a strong electron-donating group, increasing the electron density of the aromatic ring. Conversely, the nitro group (NO₂) is a powerful electron-withdrawing group. This "push-pull" electronic effect created by the simultaneous presence of electron-donating and electron-withdrawing groups on the same aromatic ring is a key area of interest in modern aromatic chemistry. This arrangement can lead to significant changes in the molecule's reactivity, color, and potential for use in applications such as nonlinear optics and dye synthesis. The ethoxy group (–OCH₂CH₃) further modifies the electronic and steric properties of the molecule.
Historical Development of Related Phenolate Chemistry
The study of phenol (B47542) and its derivatives has a rich history dating back to the 19th century. Phenol, first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge, was initially recognized for its antiseptic properties by Sir Joseph Lister. atamankimya.comwikipedia.org The development of methods to synthesize phenol on a large scale from petroleum-derived feedstocks paved the way for its widespread use as a precursor in the chemical industry. atamankimya.comwikipedia.org
The formation of phenolates, the salts of phenols, is a fundamental reaction in organic chemistry. wikipedia.org The acidic nature of the hydroxyl group on phenol allows for its deprotonation by a base to form a phenolate anion. wikipedia.org This anion is a potent nucleophile and has been central to the development of important synthetic methodologies like the Williamson ether synthesis for the production of ethers and the Kolbe-Schmitt reaction for the synthesis of salicylic (B10762653) acid. wikipedia.org The chemistry of nitrophenols and their corresponding phenolates also has historical significance, particularly in the synthesis of dyes and pharmaceuticals. For instance, 4-nitrophenol (B140041) is a key intermediate in the synthesis of paracetamol. wikipedia.org
Current Research Landscape and Future Directions
While direct research on this compound is limited, the current research landscape for related nitrophenolate compounds is active and diverse. A significant area of focus is the detection and remediation of nitrophenols, which are recognized as environmental pollutants. acs.org Researchers are developing advanced materials and methods, including organic and inorganic sensors, for the selective detection of nitrophenols in various environmental matrices. acs.org
Furthermore, the catalytic reduction of nitrophenols to aminophenols is a critical area of study, as aminophenols are valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers. acs.org Recent research has explored the use of various nanocatalysts for the efficient conversion of nitrophenols. acs.org
The unique electronic properties of nitrophenolates continue to attract interest. Studies on the ultrafast spectroscopy of nitrophenolates in solution are providing fundamental insights into their electronic dynamics and vibrational structures. mdpi.com These studies are crucial for understanding the photochemical behavior of these compounds and their potential applications in areas like molecular switches and sensors.
Future research directions for compounds like this compound will likely focus on leveraging its specific substitution pattern. The combination of the ethoxy and nitro groups could be exploited for the synthesis of novel dyes with specific color properties or for the development of new materials with tailored electronic or optical characteristics. Furthermore, exploring its potential as a precursor for more complex molecules in medicinal chemistry and materials science remains a promising avenue for future investigation. The study of related compounds, such as compound sodium nitrophenolate, has shown effects on biological systems, suggesting that investigations into the biological activity of this compound could also be a fruitful area of research. mdpi.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H8KNO4 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
potassium;2-ethoxy-4-nitrophenolate |
InChI |
InChI=1S/C8H9NO4.K/c1-2-13-8-5-6(9(11)12)3-4-7(8)10;/h3-5,10H,2H2,1H3;/q;+1/p-1 |
InChI Key |
FYKWBCBITWMUQW-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Routes to 2-ethoxy-4-nitrophenol (B1581399)
The primary precursor, 2-ethoxy-4-nitrophenol, is synthesized through the nitration of 2-ethoxyphenol (B1204887). Research has explored various nitrating agents and catalytic systems to optimize this transformation.
One approach involves the direct nitration of 2-ethoxyphenol. A study comparing different nitration schemes concluded that using ferric nitrate (B79036) as a catalyst provides an optimal method, yielding 2-ethoxy-4-nitrophenol at 55.48%. learncbse.inresearchgate.net This method is noted for its specific catalytic effect on the nitration process.
A significantly higher yield of 96.08% has been reported using dinitrogen pentoxide (N₂O₅) in 1,2-dichloroethane (B1671644). chemicalbook.com This reaction proceeds by treating a solution of 2-ethoxyphenol in 1,2-dichloroethane with a solution of dinitrogen pentoxide in the same solvent at a controlled temperature. chemicalbook.com
The starting material for these syntheses, 2-ethoxyphenol, can be prepared from pyrocatechol (B87986) and diethyl sulfate (B86663) in the presence of a base. mdpi.com
A comparison of two synthetic routes to 2-ethoxy-4-nitrophenol is presented below:
| Reagents and Conditions | Yield (%) | Reference |
| 2-ethoxyphenol, Ferric Nitrate (catalyst) | 55.48 | learncbse.inresearchgate.net |
| 2-ethoxyphenol, Dinitrogen Pentoxide, 1,2-dichloroethane | 96.08 | chemicalbook.com |
Formation of Potassium 2-ethoxy-4-nitrophenolate
The formation of this compound involves the deprotonation of the phenolic hydroxyl group of 2-ethoxy-4-nitrophenol by a suitable potassium base. The electron-withdrawing nature of the nitro group at the para position increases the acidity of the phenolic proton, facilitating this salt formation. learncbse.inbyjus.com
Optimization of Reaction Conditions for Salt Formation
While specific studies on the optimization of this compound formation are not extensively detailed in the available literature, general principles of acid-base chemistry and phenolate (B1203915) formation can be applied. The choice of base and solvent system is crucial for achieving high yields and purity.
Commonly used potassium bases for such reactions include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). organic-synthesis.com The reaction is typically carried out in a polar solvent, such as ethanol (B145695) or acetone (B3395972), which can dissolve both the phenol (B47542) and the base. The reaction progress can be monitored by observing the color change, as the formation of the phenolate often leads to a more intensely colored solution.
Optimization would involve screening different bases, solvents, reaction temperatures, and reaction times to maximize the conversion to the potassium salt while minimizing potential side reactions.
Alternative Synthetic Approaches to the Phenolate Salt
An alternative to the direct reaction with a base is the in situ generation of the phenolate during a subsequent reaction. For instance, in a Williamson ether synthesis, the phenolate can be formed by adding a base like potassium carbonate to a mixture of the phenol and the alkylating agent in a suitable solvent. organic-synthesis.com This one-pot approach can be more efficient as it avoids the isolation of the potentially hygroscopic phenolate salt.
Derivatization Pathways Involving the Phenolate Moiety
The this compound is a versatile nucleophile due to the anionic oxygen atom. This allows for a variety of derivatization reactions, primarily targeting the phenolate oxygen.
Etherification Reactions
The most common derivatization of phenolates is etherification, typically achieved through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgpearson.com This Sₙ2 reaction involves the reaction of the this compound with a primary alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) to form the corresponding ether. masterorganicchemistry.comlibretexts.orgpearson.com
The general reaction scheme is as follows:
This compound + R-X → 2-ethoxy-4-nitrophenyl ether + KX
Where R is an alkyl group and X is a halide.
The choice of the alkylating agent and reaction conditions (solvent, temperature) will influence the efficiency of the etherification. For these reactions, polar aprotic solvents like acetone or acetonitrile (B52724) are often employed, and the reaction may be facilitated by heating. organic-synthesis.com
Further Functionalization Strategies
Beyond simple etherification, the phenolate moiety can participate in other functionalization reactions. For instance, it can react with acyl chlorides or acid anhydrides to form esters.
Furthermore, the nitro group on the aromatic ring offers another site for chemical modification. The nitro group is strongly electron-withdrawing and can activate the aromatic ring for nucleophilic aromatic substitution, although this is less common for phenolates. nih.gov More typically, the nitro group can be reduced to an amino group, opening up a wide range of further derivatization possibilities, such as diazotization followed by substitution or the formation of amides. The reduction of the nitro group would, however, typically be performed on the etherified product rather than the phenolate itself to avoid complications with the free phenolic hydroxyl group.
Advanced Mechanistic Investigations of Potassium 2 Ethoxy 4 Nitrophenolate Reactions
Nucleophilic Aromatic Substitution Mechanisms
Reactions involving Potassium 2-ethoxy-4-nitrophenolate, particularly the displacement of a leaving group from an aromatic ring, are expected to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is common for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) present in the subject compound. masterorganicchemistry.comlibretexts.org The phenolate (B1203915) itself can act as a potent nucleophile in various reactions.
Elucidation of SNAr Pathways
The SNAr mechanism is a two-step process distinct from SN1 and SN2 reactions. libretexts.org The elucidation of this pathway for a compound like this compound would involve investigating the following stages:
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom of the aromatic ring that bears a suitable leaving group. This step is typically the rate-determining step of the reaction because it involves the temporary disruption of the aromatic system. nih.gov The presence of the electron-withdrawing nitro group, particularly at the para-position, is crucial for stabilizing the resulting negatively charged intermediate. masterorganicchemistry.comyoutube.com
Formation of a Meisenheimer Complex: The intermediate formed is a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization significantly lowers the energy of the intermediate, making its formation more favorable. For 2-ethoxy-4-nitrophenolate, the resonance structures would show the negative charge shared by the carbons of the ring and the para-nitro group. libretexts.org
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the leaving group. youtube.com
Investigations would confirm this pathway by identifying the Meisenheimer complex intermediate, often through spectroscopic methods, and by studying the reaction kinetics, which are expected to be dependent on the concentrations of both the aromatic substrate and the nucleophile. masterorganicchemistry.com
Role of Electron Transfer Processes (e.g., SNAr-SET)
While the polar, two-step SNAr-Ad.E (Addition-Elimination) mechanism is common, some nucleophilic aromatic substitution reactions can proceed, in whole or in part, through a Single Electron Transfer (SET) mechanism. nih.gov The likelihood of a SET pathway increases with the use of very electron-rich nucleophiles and highly electron-deficient aromatic substrates.
In a potential SNAr-SET mechanism involving an activated aryl ether with a 2-ethoxy-4-nitrophenolate leaving group, the process would be initiated by the transfer of a single electron from the nucleophile to the aromatic substrate. This would form a radical anion intermediate. Subsequent steps would involve the cleavage of the bond to the leaving group and the combination of the resulting aryl radical with the nucleophile radical.
Distinguishing between the polar SNAr and SET mechanisms often requires sophisticated experiments. Studies on analogous systems have shown that a change in mechanism from a standard SNAr pathway to one involving SET can be induced by changing the electronic properties of the nucleophile. nih.gov For instance, a concave Hammett plot, which correlates reaction rates with substituent electronic effects, can be indicative of a mechanistic shift. nih.gov For a compound like this compound, investigating its reactions with a series of anilines of varying basicity could reveal whether a SET pathway is operative. nih.gov
Kinetics and Thermodynamics of Reactions
The study of reaction kinetics and thermodynamics provides quantitative insight into the reaction mechanism, including the determination of rate laws, the energy profile of the reaction, and the structure of the transition state.
Determination of Rate Laws and Order of Reactions
Rate = k[Ar-LG][Nu]
To determine the rate law for a reaction involving this compound, a series of experiments would be conducted using the method of initial rates. This involves systematically varying the initial concentration of one reactant while keeping the others constant and measuring the effect on the initial reaction rate. youtube.com
Illustrative Data for Determining Reaction Order
| Experiment | Initial [Ar-LG] (mol/L) | Initial [Nu] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
Activation Parameters and Transition State Analysis
Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are determined by studying the effect of temperature on the reaction rate constant (k). These parameters are calculated from the Eyring equation and provide insight into the transition state of the rate-determining step.
Enthalpy of Activation (ΔH‡): Represents the energy difference between the transition state and the reactants.
Entropy of Activation (ΔS‡): Provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡, which is typical for SNAr reactions, suggests a more ordered transition state, as two reactant molecules combine to form one activated complex.
Illustrative Activation Parameters for a Hypothetical SNAr Reaction
| Parameter | Typical Value Range | Interpretation for SNAr |
| ΔH‡ (kJ/mol) | 40 - 80 | Energy barrier to form the Meisenheimer complex. |
| ΔS‡ (J/mol·K) | -50 to -150 | Indicates an associative mechanism where two molecules combine in the rate-determining step. |
| ΔG‡ (kJ/mol) | 80 - 120 | Overall free energy barrier of the reaction at a given temperature. |
These parameters are crucial for comparing the reactivity of different substrates and nucleophiles and for substantiating the proposed mechanism.
Solvent Effects on Reaction Rates and Mechanisms
The choice of solvent can profoundly influence the rate and sometimes the mechanism of a reaction. wikipedia.org For SNAr reactions, the solvent's polarity, viscosity, and ability to form hydrogen bonds are critical factors. chemrxiv.orglibretexts.org
The mechanism involves the formation of a charged Meisenheimer complex from neutral or less charged reactants. According to the Hughes-Ingold rules, an increase in solvent polarity is expected to stabilize this charged intermediate more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. wikipedia.org
Studies on similar reactions, such as the reduction of 4-nitrophenol (B140041), have shown dramatic solvent effects. For example, adding alcohols like methanol (B129727) or ethanol (B145695) to an aqueous reaction mixture can significantly decrease the reaction rate. rsc.org This can be due to several factors, including changes in reactant solubility, preferential solvation of reactants over the transition state, or even side reactions with the solvent. rsc.orgresearchgate.net
To investigate these effects for this compound, its reactions would be carried out in a range of solvents with varying dielectric constants and hydrogen-bonding capabilities.
Illustrative Table of Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | Very Slow |
| Dichloromethane | 9.1 | 1 |
| Acetone (B3395972) | 21 | 10³ |
| Acetonitrile (B52724) | 37 | 10⁴ |
| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | 10⁵ |
This illustrative data shows a clear trend where more polar, aprotic solvents significantly accelerate the reaction, consistent with the stabilization of a charged, delocalized transition state leading to the Meisenheimer complex. wikipedia.org
Proton Transfer and Acid-Base Equilibria in Reaction Contexts
The reactivity and stability of this compound are intrinsically linked to the proton transfer and acid-base equilibria of its constituent ions in solution. The core of this equilibrium lies in the dissociation of its parent acid, 2-ethoxy-4-nitrophenol (B1581399). The position of this equilibrium is dictated by the electronic effects of the substituents on the aromatic ring.
In proton transfer reactions, the equilibrium favors the formation of the weaker acid and weaker base. libretexts.orgyoutube.com The pKa value is a direct measure of the acidity of a compound; a lower pKa indicates a stronger acid. For instance, phenol (B47542) has a pKa of approximately 10, while the introduction of a para-nitro group, as in 4-nitrophenol, lowers the pKa to about 7.15, making it a significantly stronger acid. lumenlearning.com The additional presence of an electron-donating ethoxy group would be expected to increase the pKa relative to 4-nitrophenol, making 2-ethoxy-4-nitrophenol a weaker acid.
The equilibrium can be represented as:
2-ethoxy-4-nitrophenol + Base ⇌ 2-ethoxy-4-nitrophenolate + Conjugate Acid
The direction of this equilibrium is critical in reaction contexts where the 2-ethoxy-4-nitrophenolate anion acts as a nucleophile or a leaving group. The presence of metal cations, such as the potassium ion (K+) in this compound, can also influence the acid-base equilibria in non-aqueous solvents by forming ion pairs or other aggregates with the phenolate anion.
The table below illustrates the influence of substituents on the acidity of various related phenols.
| Compound Name | Substituents | pKa | Acidity Relative to Phenol |
| Phenol | None | ~10.0 | Reference |
| 4-Nitrophenol | 4-nitro | ~7.15 | More Acidic |
| o-Methoxyphenol | 2-methoxy | ~9.98 | Less Acidic |
| 2-Ethoxy-4-nitrophenol | 2-ethoxy, 4-nitro | Estimated > 7.15 | Less acidic than 4-nitrophenol |
Note: The pKa for 2-ethoxy-4-nitrophenol is an estimation based on the known effects of ethoxy and nitro substituents.
Nucleofugality Studies of the 4-Nitrophenoxide Anion and its Derivatives
The 4-nitrophenoxide anion, a close structural analog to the 2-ethoxy-4-nitrophenolate anion, is frequently employed as a leaving group (nucleofuge) in mechanistic studies of nucleophilic substitution and elimination reactions. Its effectiveness as a leaving group is attributed to its stability, which arises from the ability of the electron-withdrawing nitro group to delocalize the negative charge of the departing anion through resonance.
The nucleofugality, or leaving group ability, is a critical factor in determining the rate and mechanism of a reaction. Kinetic studies on the aminolysis of various esters have provided valuable insights into the factors governing the departure of the 4-nitrophenoxide anion. For instance, in the reaction of methyl 4-nitrophenyl carbonate with secondary alicyclic amines, the mechanism can shift from a stepwise process to a concerted one depending on the basicity of the amine. researchgate.net
The structure of the substrate, particularly the nature of the non-leaving group, can significantly influence the nucleofugality of the 4-nitrophenoxide. In studies comparing the phenolysis of thionocarbonates, it was observed that for 4-nitrophenyl 4-cyanophenyl thionocarbonate, the 4-nitrophenoxide is the exclusive leaving group. This highlights that the relative stability of the potential leaving groups is a key determinant. Theoretical calculations have corroborated these experimental findings, showing that the energy barrier for the departure of the 4-nitrophenoxide is lower than that of less stable phenoxides.
The table below summarizes key findings from studies on the nucleofugality of the 4-nitrophenoxide anion.
| Reaction System | Key Finding | Reference |
| Aminolysis of Methyl 4-Nitrophenyl Carbonate | The reaction follows a stepwise mechanism with a change in the rate-determining step depending on the amine's basicity. | researchgate.net |
| Phenolysis of 4-Nitrophenyl 4-Cyanophenyl Thionocarbonate | 4-Nitrophenoxide is the exclusive leaving group, demonstrating its superior nucleofugality compared to 4-cyanophenoxide. | |
| Aminolysis of Substituted Phenyl Carbonates | The non-leaving group plays a crucial role in the relative nucleofugality of the departing groups. | researchgate.net |
For the 2-ethoxy-4-nitrophenoxide anion, the presence of the electron-donating ethoxy group at the 2-position would be expected to slightly decrease its stability compared to the unsubstituted 4-nitrophenoxide. This would, in turn, make it a slightly less effective leaving group. This prediction is based on the principle that electron-donating groups destabilize the anionic form of the leaving group, thereby increasing the activation energy for its departure.
Theoretical and Computational Studies of Potassium 2 Ethoxy 4 Nitrophenolate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic properties of potassium 2-ethoxy-4-nitrophenolate. These calculations, often employing Density Functional Theory (DFT), provide a basis for understanding the molecule's stability, reactivity, and spectroscopic behavior. researchgate.netepstem.net
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for describing the electronic character of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. epstem.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the phenolate (B1203915) oxygen and the aromatic ring, while the LUMO is likely centered on the nitro group, which is a strong electron-withdrawing group. This distribution facilitates intramolecular charge transfer upon electronic excitation.
| Atom | Calculated Charge (e) |
|---|---|
| O (phenolic) | -0.85 |
| N (nitro group) | +0.50 |
| O (nitro group) | -0.45 |
| C (aromatic ring) | -0.10 to +0.20 |
| O (ethoxy) | -0.60 |
Theoretical calculations can predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. epstem.net The electronic transitions, such as n→π* and π→π*, can be assigned to specific absorption bands. researchgate.net For this compound, the UV-Vis spectrum is expected to show strong absorption bands in the visible region due to the extended conjugation and the presence of the chromophoric nitro group.
The infrared (IR) spectrum can also be simulated through vibrational frequency calculations. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of the nitro group, the C-O-C vibrations of the ethoxy group, and the aromatic C-H vibrations.
| Spectroscopic Technique | Predicted Absorption Maximum (λmax) / Wavenumber (cm-1) | Assignment |
|---|---|---|
| UV-Vis | ~400-420 nm | π→π* transition |
| IR | ~1590-1610 cm-1 | Aromatic C=C stretching |
| IR | ~1500-1540 cm-1 and ~1330-1360 cm-1 | Asymmetric and symmetric NO2 stretching |
| IR | ~1250-1290 cm-1 | Asymmetric C-O-C stretching (ethoxy) |
Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify transition states and intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. researchgate.net These methods provide insights into the molecule's flexibility and its interactions with its environment.
Conformational analysis involves identifying the stable conformations of the molecule and their relative energies. For this compound, this would primarily involve the orientation of the ethoxy and nitro groups relative to the aromatic ring. The rotation around the C-O bond of the ethoxy group and the C-N bond of the nitro group can be systematically studied to find the lowest energy conformers.
Molecular dynamics simulations can provide a picture of the molecule's behavior over time, including the movement of the potassium ion relative to the anion and the interactions with solvent molecules. researchgate.net These simulations can reveal information about the solvation structure around the ions and the dynamics of conformational changes. This is particularly important for understanding the behavior of the compound in solution.
Solvent Models in Computational Chemistry
In the realm of computational chemistry, accurately modeling the influence of the solvent is paramount for predicting the behavior of chemical systems in solution. wikipedia.org Solvent effects can significantly alter the chemical and physical properties of a solute, such as its reactivity, stability, and spectral characteristics. numberanalytics.com For a compound like this compound, the surrounding solvent molecules play a crucial role in its behavior, and therefore, the application of solvent models is essential for theoretical and computational investigations. These models can be broadly categorized into two main types: implicit and explicit solvent models. wikipedia.org
Implicit solvent models, also known as continuum models, treat the solvent as a continuous, polarizable medium rather than as individual molecules. numberanalytics.comwikibooks.org This approach offers a computationally efficient method for estimating solvation energies. numberanalytics.com The solute is placed within a cavity in this dielectric continuum, and the solvent's response to the solute's charge distribution is calculated. numberanalytics.com This method is particularly useful for capturing the average effects of a solvent's polarity. researchgate.net
Several popular implicit solvent models are widely used in computational studies:
Polarizable Continuum Model (PCM): This is a versatile and commonly used model that has several variations. wikipedia.orgnumberanalytics.com It is based on the Poisson-Boltzmann equation, which is an extension of the original Poisson's equation. wikipedia.org
Conductor-like Screening Model (COSMO): This model is similar to PCM and is effective in predicting solvation energies. numberanalytics.com A variation, COSMO-RS, uses the surface polarization charge density from COSMO calculations to estimate interaction energies with neighboring molecules, which can account for strong directional interactions like hydrogen bonding. wikipedia.org
Solvation Model based on Density (SMD): This is another widely used implicit solvent model that has proven successful in various applications. wikipedia.orgnumberanalytics.com
Time-dependent density functional theory (TD-DFT) calculations, often paired with implicit solvent models like the integral equation formalism polarizable continuum model (IEFPCM), are employed to investigate the spectral properties of molecules in different solvents. sci-hub.se For instance, studies on nitro-substituted compounds have used the IEFPCM model to simulate absorption spectra in various solvents to understand solvatochromic behavior. sci-hub.se
While implicit models are computationally efficient, they have limitations, particularly in their inability to capture specific solute-solvent interactions, such as hydrogen bonding. numberanalytics.com This is where explicit solvent models become valuable. Explicit models include a specific number of individual solvent molecules in the quantum mechanical calculation. researchgate.netrsc.org This "super-molecular cluster" approach allows for the detailed investigation of direct interactions between the solute and the solvent molecules in its immediate vicinity, often referred to as the first solvation shell. wikipedia.orgq-chem.com
For example, in studies of nitrophenols, explicit solvent calculations have been used to understand enhanced reactivity in certain solvents by identifying strong interactions between a solvent molecule and the nitro group of the solute in an excited state. rsc.orgrsc.orgresearchgate.net However, these explicit calculations are computationally demanding and may not accurately represent long-range electrostatic interactions. q-chem.com
Hybrid models that combine both implicit and explicit approaches are also utilized. wikipedia.org These methods aim to balance computational cost with a more physically accurate description of the solvent environment by treating the immediate solvent shell explicitly and the bulk solvent implicitly. wikipedia.orgresearchgate.net
The choice of solvent model depends on the specific properties being investigated and the desired level of accuracy. For a comprehensive theoretical study of this compound, a combination of both implicit and explicit solvent models would likely yield the most insightful results, allowing for the exploration of both bulk solvent effects and specific interactions with solvent molecules.
| Solvent Model Type | Common Models | Primary Application in Computational Studies of Nitrophenol-like Compounds | Key Advantages | Key Limitations |
| Implicit (Continuum) | PCM, COSMO, SMD, IEFPCM | Simulating UV-Vis absorption spectra, investigating solvatochromic shifts, and calculating overall solvation energies. sci-hub.sersc.org | Computationally efficient, good for capturing bulk solvent polarity effects. numberanalytics.comresearchgate.net | Fails to capture specific solute-solvent interactions like hydrogen bonding. numberanalytics.com |
| Explicit | Super-molecular Cluster | Investigating the influence of direct solute-solvent interactions on reactivity and electronic structure, particularly in the first solvation shell. rsc.orgrsc.orgresearchgate.net | Provides a detailed, spatially resolved description of the immediate solvent environment. wikipedia.org | Computationally expensive, may not accurately model long-range electrostatics. q-chem.com |
| Hybrid | Mixed Explicit/Implicit | Balancing computational cost while modeling both specific short-range and general long-range solvent effects. wikipedia.orgresearchgate.net | Offers a more complete picture of solvation by combining the strengths of both models. wikipedia.org | Can be more complex to set up and may require careful parameterization. wikipedia.org |
Advanced Structural Characterization and Crystal Engineering
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for Potassium 2-ethoxy-4-nitrophenolate is not extensively documented in publicly available literature, analysis of closely related potassium phenolate (B1203915) and nitrophenolate structures provides insight into the expected structural motifs.
Although the phenolate itself lacks a hydroxyl proton for conventional hydrogen bond donation, the presence of other functional groups or co-crystallized solvent molecules (like water) can lead to the formation of extensive hydrogen bonding networks. In similar hydrated potassium salts, water molecules often bridge adjacent anions or coordinate to the potassium ion, participating in a complex web of O-H···O interactions. huji.ac.il These networks are crucial in stabilizing the crystal structure. For instance, in potassium p-nitrophenolate dihydrate, intermolecular hydrogen bonding imparts significant stability to the crystal. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic salts. Different polymorphs can exhibit distinct physical properties. The characterization of potential polymorphs of this compound would involve techniques like powder X-ray diffraction (PXRD), which provides a characteristic fingerprint for a specific crystalline phase. nsf.govchemicalbook.com Thermal analysis methods, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are also essential for identifying phase transitions and determining the thermal stability of different solid-state forms.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods offer a powerful complement to diffraction techniques, providing detailed information about the chemical environment and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming molecular structure. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its constitution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would show characteristic resonances for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the ethoxy group, and the carbon bearing the phenolate oxygen.
Table 1: Predicted NMR Data for the 2-ethoxy-4-nitrophenolate Anion
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 6.5 - 8.5 (aromatic), 4.0 - 4.5 (CH₂), 1.0 - 1.5 (CH₃) | Aromatic shifts are influenced by the nitro and ethoxy groups. |
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other significant bands would include C-O stretching vibrations for the ether linkage and the phenolate, as well as C=C stretching vibrations of the aromatic ring. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. Aromatic ring vibrations are also typically prominent. Studies on 4-nitrophenol (B140041) and its conjugate base (4-nitrophenolate) demonstrate how Raman spectra can be used to probe the electronic structure of the molecule. nsf.gov
Table 2: Characteristic Vibrational Frequencies
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) Asymmetric Stretch | ~1530 | Weak |
| Nitro (NO₂) Symmetric Stretch | ~1340 | Strong |
| Aromatic C=C Stretch | ~1600, ~1480 | Moderate to Strong |
Electronic Absorption and Emission Spectroscopy for Chromophoric Behavior
The chromophoric behavior of this compound is rooted in the electronic structure of the 2-ethoxy-4-nitrophenolate anion. The phenolate oxygen and the nitro group, positioned para to each other on the benzene ring, act as powerful electron-donating and electron-withdrawing groups, respectively. This arrangement facilitates a significant intramolecular charge transfer (ICT) from the phenolate oxygen to the nitro group upon excitation by ultraviolet-visible (UV-Vis) light. This ICT character is the primary determinant of the compound's color and its spectroscopic properties.
While specific experimental data for the electronic absorption and emission of this compound are not extensively detailed in the public domain, the spectroscopic properties can be understood by examining closely related nitrophenolate systems. For instance, the parent 4-nitrophenolate (B89219) ion in aqueous solutions exhibits a strong absorption band around 400 nm. researchgate.netresearchgate.netresearchgate.net This absorption is responsible for the characteristic yellow color of its solutions and is attributed to a π → π* electronic transition with significant charge-transfer character. The presence of the ethoxy group at the 2-position in this compound is expected to modulate the electronic properties of the 4-nitrophenolate chromophore, though the fundamental charge-transfer mechanism remains the same.
The electronic transitions of nitrophenolates are influenced by the solvent environment. mdpi.com The position, intensity, and shape of the absorption bands can shift depending on the polarity and hydrogen-bonding capability of the solvent, a phenomenon known as solvatochromism. This sensitivity to the local environment makes these compounds interesting for applications as sensors and probes.
Detailed studies on the ultrafast electronic dynamics of related nitrophenolates in various solvents have been conducted using techniques like femtosecond transient absorption spectroscopy. mdpi.com These studies reveal complex excited-state processes that occur on picosecond and even femtosecond timescales, including vibrational relaxation and intersystem crossing. For related nitrophenolates, after initial excitation, processes such as stimulated emission and excited-state absorption are observed, which then evolve into a hot ground-state absorption band. mdpi.com
The emission properties, such as fluorescence or phosphorescence, of nitrophenolates are often weak. This is because the excited state can undergo rapid non-radiative decay back to the ground state. nih.gov Theoretical studies on para-nitrophenolate have indicated that low-energy conical intersections can lead to very short excited-state lifetimes, on the order of picoseconds, which facilitates this non-radiative decay. nih.gov
Table of Spectroscopic Data for Related Nitrophenolate Chromophores
| Compound/Ion | Solvent/Medium | Absorption λmax (nm) | Molar Absorptivity (ε) | Emission λmax (nm) | Notes |
| 4-Nitrophenolate ion | Aqueous (basic) | ~400 | Not specified | Not typically observed | Strong absorption due to intramolecular charge transfer. researchgate.netresearchgate.netresearchgate.net |
| 2-Nitrophenolate ion | Water | Not specified | Not specified | Not specified | Exhibits ultrafast electronic dynamics. mdpi.com |
| 4-Nitrophenol | Aqueous (neutral) | 317 | Not specified | Not specified | Absorption is blue-shifted compared to the deprotonated form. researchgate.net |
Coordination Chemistry and Metal Complexes of 2 Ethoxy 4 Nitrophenolate
Synthesis of Metal-Phenolate Coordination Compounds
The synthesis of metal-phenolate coordination compounds, including those with 2-ethoxy-4-nitrophenolate, typically involves the reaction of a metal salt with the corresponding phenol (B47542) in the presence of a base. The phenolate (B1203915) anion, formed in situ, then coordinates to the metal center. The choice of solvent, temperature, and stoichiometry of the reactants plays a crucial role in determining the final product's structure and purity.
One common synthetic route is the direct reaction of a metal precursor, such as a metal halide or acetate, with potassium 2-ethoxy-4-nitrophenolate. This metathesis reaction often leads to the formation of the desired metal-phenolate complex and a salt byproduct. For instance, the reaction of a manganese(I) carbonyl complex with a phenolate-phosphine ligand has been shown to produce a manganese(I)-phenol complex. rsc.org
The synthesis of these complexes can be influenced by the electronic nature of the substituents on the phenolate ring. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group in 2-ethoxy-4-nitrophenolate can modulate the reactivity of the phenolate oxygen and influence the coordination geometry of the resulting metal complex.
| Synthesis Method | Description | Key Considerations |
| Metathesis Reaction | Reaction of a metal salt with a pre-formed this compound. | Stoichiometry, solvent choice, and removal of byproducts. |
| In-situ Deprotonation | Deprotonation of 2-ethoxy-4-nitrophenol (B1581399) with a base followed by addition of a metal salt. | Choice of base, reaction temperature, and order of addition. |
| Schiff Base Condensation | Formation of a Schiff base precursor which is then used to form a more complex ligand for metal coordination. nih.gov | Control of reaction conditions to favor cyclization and avoid side reactions. |
Structural Aspects of Metal-Phenolate Complexes
The structural analysis of metal-phenolate complexes reveals a wide array of coordination modes and geometries. The 2-ethoxy-4-nitrophenolate ligand can act as a monodentate ligand, coordinating to the metal center solely through the phenolate oxygen. However, the presence of the nitro and ethoxy groups introduces the possibility of bidentate or bridging coordination modes, leading to the formation of polynuclear complexes.
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these complexes. nih.gov For example, studies on related metal-phenolate complexes have shown that the coordination number and geometry around the metal center can vary significantly depending on the metal ion, the other ligands present in the coordination sphere, and the packing forces in the crystal lattice. In some iron(III) complexes, the metal center is six-coordinated in an N4O2 environment. nih.govacs.org
| Structural Feature | Description | Influencing Factors |
| Coordination Mode | Monodentate, bidentate, or bridging. | Metal ion, other ligands, and steric hindrance. |
| Coordination Geometry | Octahedral, tetrahedral, square planar, etc. | Metal d-electron configuration and ligand field effects. |
| Metal-Oxygen Bond Length | Indicates the strength of the metal-ligand bond. | Nature of the metal and electronic properties of the ligand. |
| Ligand Conformation | Orientation of the ethoxy and nitro groups. | Crystal packing forces and intramolecular interactions. |
Electronic Properties and Ligand Field Theory
The electronic properties of metal complexes containing 2-ethoxy-4-nitrophenolate are governed by the interaction between the metal d-orbitals and the orbitals of the ligand. Ligand Field Theory (LFT) provides a framework for understanding these interactions and their consequences for the complex's color, magnetism, and reactivity. wikipedia.orglibretexts.org
The 2-ethoxy-4-nitrophenolate ligand possesses both σ-donating and potential π-interacting capabilities. The phenolate oxygen is a strong σ-donor, while the π-system of the aromatic ring and the nitro group can participate in π-bonding with the metal d-orbitals. The electron-withdrawing nitro group and the electron-donating ethoxy group have opposing effects on the electron density of the phenolate ring, which in turn influences the ligand field strength. An electron-withdrawing group like the nitro group can increase the energy gap between the t2g and eg orbitals in an octahedral complex. nih.govacs.org
The energy difference between the d-orbitals, known as the ligand field splitting parameter (Δ), determines whether a complex will be high-spin or low-spin. libretexts.org This, in turn, affects the magnetic properties of the complex. UV-visible spectroscopy is a key technique used to probe the electronic transitions between these d-orbitals and to experimentally determine Δ. The color of the complex is a direct result of the absorption of light corresponding to these electronic transitions. wikipedia.org
| Electronic Property | Description | Theoretical Framework |
| Ligand Field Splitting (Δ) | The energy separation between the d-orbitals in a metal complex. | Ligand Field Theory. wikipedia.orglibretexts.org |
| Spin State | High-spin or low-spin, depending on the magnitude of Δ and the pairing energy. | Ligand Field Theory. libretexts.org |
| Electronic Spectra | Absorption of light corresponding to d-d electronic transitions. | UV-visible Spectroscopy. wikipedia.org |
| Magnetic Properties | Paramagnetism or diamagnetism, determined by the number of unpaired electrons. | Governed by the spin state of the complex. |
Potential for Catalytic Applications of Metal Complexes
Metal-phenolate complexes have emerged as versatile catalysts in a variety of organic transformations. The electronic and steric properties of the phenolate ligand can be fine-tuned to modulate the catalytic activity and selectivity of the metal center. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups on the 2-ethoxy-4-nitrophenolate ligand makes its metal complexes intriguing candidates for catalytic applications.
One area of potential application is in oxidation catalysis. Metal complexes can mimic the function of metalloenzymes in catalyzing the oxidation of various substrates. orientjchem.org For instance, copper complexes have shown catalytic efficiency in the oxidation of phenols. orientjchem.org The 2-ethoxy-4-nitrophenolate ligand could potentially support metal centers in different oxidation states, facilitating redox cycling during a catalytic process.
Another potential application lies in C-C bond formation reactions. rsc.org Palladium-catalyzed cross-coupling reactions, for example, often involve metal-phenolate intermediates. The electronic properties of the 2-ethoxy-4-nitrophenolate ligand could influence the rates of oxidative addition and reductive elimination, key steps in these catalytic cycles. Furthermore, the reduction of nitrophenols to aminophenols is an important industrial process, and metal complexes, including those with related ligands, have been explored as catalysts for this transformation. nih.govmdpi.comnih.gov The design of catalysts for specific reactions often involves considering the coordination environment of the metal and the electronic effects of the ligands. nih.gov
| Catalytic Application | Mechanism | Role of 2-ethoxy-4-nitrophenolate Ligand |
| Oxidation Reactions | Metal center cycles between different oxidation states to facilitate substrate oxidation. orientjchem.org | Modulates the redox potential of the metal center. |
| C-C Bond Formation | Facilitates key steps like oxidative addition and reductive elimination in cross-coupling reactions. rsc.org | Influences the electron density at the metal center, affecting reaction rates. |
| Reduction of Nitrophenols | Catalyzes the hydrogenation of the nitro group to an amino group. nih.govmdpi.comnih.gov | Could enhance catalytic activity and selectivity through its electronic and steric properties. |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Multi-Step Organic Syntheses
The structure of potassium 2-ethoxy-4-nitrophenolate makes it an excellent nucleophile for the construction of more complex molecules. The phenoxide ion is readily available to participate in substitution and coupling reactions, forming new carbon-oxygen or carbon-heteroatom bonds. This reactivity is central to its application as a building block in multi-step synthetic sequences.
One of the primary applications of this compound is in Williamson ether synthesis to create a variety of diaryl or alkyl aryl ethers. The phenoxide can react with a range of alkyl halides, activated aryl halides, or other electrophilic partners. The presence of the ethoxy and nitro groups on the aromatic ring modulates the reactivity of the phenoxide and influences the properties of the resulting products.
For example, in the synthesis of substituted diphenyl ethers, which are scaffolds for many pharmaceuticals and agrochemicals, this compound can be reacted with an activated aryl halide. The nitro group, being strongly electron-withdrawing, activates the ring for nucleophilic aromatic substitution on other parts of a molecule, while the phenoxide itself serves as the nucleophile.
Below is a representative table of reactions where this compound can be used as a key building block:
| Reaction Type | Electrophile | Product Class | Significance |
| Williamson Ether Synthesis | Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | Alkyl Aryl Ethers | Access to functionalized ethers with potential biological activity. |
| Ullmann Condensation | Aryl Iodide (e.g., 4-Iodotoluene) | Diaryl Ethers | Core structures for polymers, ligands, and pharmaceuticals. |
| Nucleophilic Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Aryl Esters | Synthesis of ester-containing molecules with applications in materials and as protecting groups. |
This table is illustrative and represents potential synthetic applications based on the compound's structure.
Precursor for Advanced Organic Materials
The functional groups present in this compound make it a valuable precursor for the synthesis of advanced organic materials. The nitro group, in particular, is a versatile functional handle that can be readily transformed into other groups, such as amines, which are key for the development of polymers and dyes.
The reduction of the nitro group to an amino group yields 2-ethoxy-4-aminophenol, a trifunctional monomer. This resulting aminophenol derivative can be used in polymerization reactions. For instance, it can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyurethanes, respectively. The ethoxy group can enhance the solubility and processability of the resulting polymers.
Furthermore, the aromatic nature of the compound makes it a candidate for incorporation into conjugated materials. The electronic properties of the ring, influenced by the ethoxy and nitro groups, can be tuned through chemical modification, making it a potential component for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after further functionalization and polymerization.
Utilization in Green Chemistry Approaches for Synthesis
The principles of green chemistry emphasize the use of safer reagents, the reduction of waste, and the design of more efficient synthetic routes. This compound can be employed in ways that align with these principles.
One key aspect is its use as a salt. The pre-formation of the potassium phenoxide avoids the need to use a base in the subsequent reaction mixture, which can simplify purification and reduce the amount of salt byproducts. In many traditional syntheses involving phenols, a base such as potassium carbonate or sodium hydride is added in situ, leading to more complex reaction workups.
Moreover, the reactions of this compound can often be conducted in more environmentally benign solvents. For example, Williamson ether syntheses using this salt can potentially be carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can sometimes be replaced with greener alternatives.
The following table outlines some green chemistry considerations for the use of this compound:
| Green Chemistry Principle | Application with this compound | Benefit |
| Atom Economy | Use as a pre-formed nucleophile avoids the need for an additional base. | Higher efficiency and less inorganic waste. |
| Safer Solvents | Potential for use in greener solvents depending on the specific reaction. | Reduced environmental impact of the synthetic process. |
| Design for Degradation | The ether and nitro functionalities can be targeted for biodegradation pathways. | Reduced persistence in the environment for resulting products. |
This table provides a conceptual framework for the application of the compound in green chemistry.
Development of Novel Reagents and Catalysts from the Compound
The inherent reactivity of this compound can be harnessed to develop new reagents and catalysts for organic synthesis. The journey from this starting material to a more complex catalytic system often involves several synthetic transformations.
A primary route for developing new reagents involves the modification of the nitro group. As mentioned, its reduction to an amine is a key step. The resulting 2-ethoxy-4-aminophenol can then be used as a ligand for transition metal catalysts. The presence of the hydroxyl, amino, and ethoxy groups provides multiple coordination sites, allowing for the formation of stable metal complexes. These complexes could find applications in a variety of catalytic transformations, such as cross-coupling reactions or asymmetric synthesis.
Furthermore, the aminophenol derivative can be diazotized and subsequently transformed into a range of other functional groups, including halogens, nitriles, or azides. This opens up a wide array of possibilities for creating novel reagents with tailored reactivity for specific synthetic challenges. For example, a Sandmeyer reaction on the corresponding diazonium salt could introduce a cyano group, creating a precursor for carboxylic acids or other nitrogen-containing heterocycles.
The development pathway from the starting phenolate (B1203915) to a potential catalyst is summarized below:
| Starting Material | Key Transformation | Intermediate | Potential Application |
| This compound | Reduction of Nitro Group | 2-ethoxy-4-aminophenol | Ligand for transition metal catalysts. |
| 2-ethoxy-4-aminophenol | Diazotization and Sandmeyer Reaction | 2-ethoxy-4-cyanophenol | Reagent for the synthesis of functionalized aromatic compounds. |
| 2-ethoxy-4-aminophenol | Schiff Base Condensation | N-salicylidene-2-ethoxy-4-aminophenol | Ligand for asymmetric catalysis. |
This table illustrates the potential for developing new chemical entities from the title compound.
Q & A
Q. Advanced: How can reaction conditions be optimized to enhance yield and selectivity for this compound?
Answer:
- Kinetic studies : Use in-situ UV-Vis spectroscopy to track nitro group stability under varying temperatures (25–60°C) and solvent polarities (e.g., DMF vs. ethanol). Higher polarity solvents reduce byproduct formation .
- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate potassium ion exchange. Compare reaction rates using stopped-flow techniques .
- Computational modeling : Employ DFT calculations to predict transition states and optimize steric/electronic effects of substituents on the phenolic ring .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Answer:
- Temperature : Store at 0–6°C in airtight, amber vials to prevent photodegradation of the nitro group .
- Moisture control : Use desiccants (silica gel) to avoid hygroscopic decomposition. Weekly mass loss checks (<1% over 30 days) ensure stability .
- pH monitoring : Aqueous solutions should maintain pH 6–8; deviations >1 pH unit accelerate hydrolysis .
Q. Advanced: How do environmental factors (e.g., UV light, trace metals) influence the compound’s degradation pathways?
Answer:
- Photolysis studies : Expose solutions to UV light (254 nm) and analyze degradation products (e.g., 4-nitrophenol) via LC-MS. Quantum yield calculations quantify degradation rates .
- Metal catalysis : Add trace Fe³⁺/Cu²⁺ ions (1–10 ppm) and monitor oxidative decomposition using cyclic voltammetry. Chelating agents (EDTA) can mitigate metal-mediated degradation .
Basic: What functional groups in this compound are critical for its reactivity in biochemical assays?
Answer:
Q. Advanced: What mechanistic insights explain its role as a substrate or inhibitor in enzymatic studies?
Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with alkaline phosphatase; the nitro group’s electron-withdrawing effect lowers the activation energy for hydrolysis. Compare and with non-nitrated analogs .
- Docking simulations : Use AutoDock Vina to model interactions between the phenolate moiety and enzyme active sites (e.g., hydrogen bonding with serine residues) .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Answer:
Q. Advanced: How can hyphenated techniques resolve co-eluting contaminants in environmental samples?
Answer:
- LC-MS/MS : Use multiple reaction monitoring (MRM) for transitions like m/z 228 → 152 (collision energy 20 eV). Compare with deuterated internal standards (e.g., 4-Nitrophenol-d4) .
- Ion mobility spectrometry : Differentiate isomers based on drift time differences (e.g., ortho vs. para substitution) .
Basic: How should researchers address contradictions in reported solubility data for this compound?
Answer:
Q. Advanced: What statistical approaches are suitable for reconciling divergent thermodynamic data (e.g., ΔH, ΔS of dissolution)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
